N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenoxy)acetamide
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Overview
Description
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenoxy)acetamide is a complex organic compound that features a benzothiazole ring, a phenyl group, and a chlorophenoxy acetamide moiety
Mechanism of Action
Target of Action
The primary targets of N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenoxy)acetamide are Gram-positive and Gram-negative bacterial strains . The compound has shown promising activity against Staphylococcus aureus .
Mode of Action
The compound interacts with its bacterial targets, leading to their eliminationIt’s known that the compound exhibits bactericidal activity, indicating that it likely interferes with essential bacterial processes .
Biochemical Pathways
Given its antibacterial activity, it can be inferred that the compound disrupts key biochemical pathways in bacteria, leading to their death .
Pharmacokinetics
An admet calculation showed a favourable pharmacokinetic profile for the synthesized compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenoxy)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the formation of the benzothiazole ring, followed by the introduction of the phenyl group and the chlorophenoxy acetamide moiety. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield, while also minimizing waste and reducing production costs. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. The reactions are usually carried out in acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation. These reactions are typically performed under inert atmospheres to prevent oxidation.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols). The reactions often require catalysts and specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, reduction may produce amine derivatives, and substitution reactions may result in various substituted phenyl or benzothiazole derivatives.
Scientific Research Applications
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenoxy)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-fluorophenoxy)acetamide
- N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-bromophenoxy)acetamide
- N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide
Uniqueness
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenoxy)acetamide is unique due to the presence of the chlorophenoxy group, which imparts distinct chemical and biological properties. This compound may exhibit different reactivity and selectivity compared to its analogs, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O2S/c22-14-9-11-15(12-10-14)26-13-20(25)23-17-6-2-1-5-16(17)21-24-18-7-3-4-8-19(18)27-21/h1-12H,13H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWVRBCDOVPRPPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NC(=O)COC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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